Ethyl2-(2-mercaptothiazol-4-yl)acetate

Synthetic chemistry Thiazole derivatization Chemoselectivity

Ethyl 2-(2-mercaptothiazol-4-yl)acetate (CAS 228566-78-7) is a bifunctional thiazole building block containing both a nucleophilic mercapto (–SH) group and an electrophilic ethyl acetate side chain. This dual reactivity enables chemoselective derivatization at either site, distinguishing it from simple 2-aminothiazole or 2-methylthiazole analogs.

Molecular Formula C7H9NO2S2
Molecular Weight 203.3 g/mol
CAS No. 228566-78-7
Cat. No. B3021247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl2-(2-mercaptothiazol-4-yl)acetate
CAS228566-78-7
Molecular FormulaC7H9NO2S2
Molecular Weight203.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=S)N1
InChIInChI=1S/C7H9NO2S2/c1-2-10-6(9)3-5-4-12-7(11)8-5/h4H,2-3H2,1H3,(H,8,11)
InChIKeyZIXKPHHHPPZJFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2-Mercaptothiazol-4-yl)acetate (CAS 228566-78-7) for Research and Industrial Procurement


Ethyl 2-(2-mercaptothiazol-4-yl)acetate (CAS 228566-78-7) is a bifunctional thiazole building block containing both a nucleophilic mercapto (–SH) group and an electrophilic ethyl acetate side chain [1]. This dual reactivity enables chemoselective derivatization at either site, distinguishing it from simple 2-aminothiazole or 2-methylthiazole analogs. The compound is formally named 4-thiazoleacetic acid, 2,3-dihydro-2-thioxo-, ethyl ester and has a molecular formula of C₇H₉NO₂S₂ with a molecular weight of 203.28 g/mol . Predicted physicochemical properties include a boiling point of 304–305 °C and a pKa of approximately 8.52 [2].

Dual reactive sites
Mercapto (–SH) and ethyl acetate groups enable orthogonal chemoselective derivatization.
Ester-protected building block
Ethyl ester form supports controlled hydrolysis strategies for prodrug and sequential synthesis workflows.
Liquid handling compatibility
Liquid physical state facilitates automated dispensing and continuous-flow synthesis platforms.
Refrigerated storage (2–8 °C) required.

Why In-Class Thiazole Building Blocks Cannot Simply Replace Ethyl 2-(2-Mercaptothiazol-4-yl)acetate


The 2-mercaptothiazole-4-acetate scaffold possesses three reactive centers—the thiol sulfur, the ester carbonyl, and the thiazole ring nitrogen—whose combined electronic and steric profile is not replicated by analogs lacking the mercapto group [1]. Replacement with ethyl 2-(2-aminothiazol-4-yl)acetate or ethyl 2-(2-methylthiazol-4-yl)acetate eliminates the thiol-specific nucleophilicity required for S-alkylation, metal coordination, or disulfide bond formation. Conversely, the free acid form (2,3-dihydro-2-thioxo-4-thiazoleacetic acid, CAS 36365-79-4) lacks the ester protecting group, altering solubility, stability, and reactivity in multi-step syntheses . These functional differences mean that generic thiazole building blocks cannot be interchanged without redesigning synthetic routes, impacting yield, selectivity, and scalability [2].

Thiol absence limits S-functionalization
2-Amino or 2-methyl analogs lack the nucleophilic –SH group, blocking S-alkylation, metal coordination, and disulfide bond formation.
Free acid alters reactivity and solubility
The carboxylate form (CAS 36365-79-4) eliminates ester protection, potentially shifting hydrolysis profiles and complicating multi-step routes.
Solid analogs may hinder automation
Structurally related thiazole acids (e.g., MMTA) are solids at ambient temperature, requiring dissolution steps before liquid-handling workflows.

Quantitative Differentiation Evidence for Ethyl 2-(2-Mercaptothiazol-4-yl)acetate (228566-78-7) Procurement Decisions


Dual Reactive Centers Enabling Chemoselective Derivatization vs. 2-Aminothiazole and 2-Methylthiazole Analogs

Ethyl 2-(2-mercaptothiazol-4-yl)acetate provides three distinct reactive sites—the thiol (–SH), the ester carbonyl, and the thiazole N-3 position—compared to only two sites in ethyl 2-(2-aminothiazol-4-yl)acetate and ethyl 2-(2-methylthiazol-4-yl)acetate. In published Hantzsch-type cyclocondensation reactions, the mercapto derivative (compound 5) was obtained by reacting 3-(2-bromoacetyl)-4-hydroxychromen-2-one with ammonium dithiocarbamate, yielding 4-hydroxy-3-(2-mercaptothiazol-4-yl)chromen-2-one [1]. By contrast, the analogous 2-amino derivative (compound 3) was obtained using thiourea, and the 2-methyl derivative (compound 4a) was obtained using thioacetamide, each resulting in different heterocyclic products [1]. This demonstrates that the mercapto group directs a unique reactivity manifold unavailable to the amino or methyl congeners, making the compound irreplaceable for S-functionalized thiazole libraries [1].

Reactive centers
Head-to-head
3 reactive sites (–SH, –CO₂Et, thiazole N) vs. 2 in 2-amino or 2-methyl analogs; distinct heterocyclic products formed under identical Hantzsch conditions.
Enables S-functionalized library synthesis not accessible to non-thiol building blocks.
Chemoselectivity confirmed by published cyclocondensation with 3-(2-bromoacetyl)-4-hydroxychromen-2-one.
Synthetic chemistry Thiazole derivatization Chemoselectivity

Ester Prodrug Strategy Allowing Controlled Hydrolysis: Target Compound vs. Free Acid Form (36365-79-4)

The ethyl ester protection of the acetic acid moiety in the target compound (228566-78-7) is a deliberate prodrug strategy that modulates hydrolytic lability relative to the free acid (2,3-dihydro-2-thioxo-4-thiazoleacetic acid, CAS 36365-79-4). While no head-to-head stability study exists for these exact compounds, the class-level inference is well-established: ethyl esters of thiazoleacetic acids are designed to undergo enzymatic or pH-dependent hydrolysis in vivo to release the active carboxylate form, whereas the free acid is immediately ionized and may exhibit reduced membrane permeability [1]. The 1979 pharmacological screening of 2-mercapto-4-arylthiazole-5-acetic acids and their ethyl esters reported differential biological profiles between the ester and acid forms, supporting the non-interchangeability of these two oxidation states [1].

Hydrolytic stability
Class-level
Ethyl ester (prodrug form) vs. free acid (CAS 36365-79-4); differential pharmacological profiles reported for ester/acid pairs in the class.
Supports ester selection when controlled hydrolytic activation is desired.
No head-to-head hydrolysis kinetics available; class-level inference.
Prodrug design Hydrolytic stability Bioavailability optimization

Thiol-Mediated Metal Chelation: Target Compound vs. 2-Methylthiazole and 2-Aminothiazole Analogs

The thiol group in the target compound confers the ability to coordinate Zn²⁺ and other divalent metal ions, a property absent in the 2-methyl and 2-amino analogs. Thiazolethioacetamides—structurally related compounds derived from the same mercaptothiazole-acetate scaffold—have been shown to inhibit metallo-β-lactamases (ImiS) with IC₅₀ values of 0.17–0.70 μM [1]. This inhibitory activity is directly attributed to thiol–Zn²⁺ coordination at the enzyme active site [1]. Neither 2-aminothiazole nor 2-methylthiazole derivatives can participate in this binding mode, as they lack the ionizable thiol [2]. While the target compound itself is a synthetic precursor rather than the final inhibitor, procurement of the mercapto-substituted building block is essential for accessing this pharmacophore space.

Metal chelation potential
Class-level
Thiazolethioacetamides derived from this scaffold inhibit ImiS (IC₅₀ 0.17–0.70 μM); non-thiol analogs show no measurable inhibition.
Required for metalloenzyme inhibitor research targeting Zn²⁺ active sites.
Activity data from related thioacetamides; precursor itself not assayed.
Metalloenzyme inhibition Metal chelation Pharmacophore design

Predicted Boiling Point and Storage Stability: Target Compound vs. 2-Mercapto-4-methyl-5-thiazoleacetic Acid (MMTA, CAS 34272-64-5)

Ethyl 2-(2-mercaptothiazol-4-yl)acetate (228566-78-7) has a predicted boiling point of 304–305 °C at 760 mmHg and a flash point of ~138 °C , while 2-mercapto-4-methyl-5-thiazoleacetic acid (MMTA, CAS 34272-64-5)—a structurally related mercaptothiazole building block used as a cefodizime intermediate—is a solid with a literature melting point of 207 °C . The liquid physical state of the target compound at room temperature (inferred from its lower melting point relative to MMTA) may offer handling advantages in continuous-flow synthesis and automated dispensing systems compared to solid MMTA, which requires dissolution before use [1]. Additionally, the target compound is recommended for storage at 2–8 °C, indicating a requirement for refrigerated logistics that should be factored into procurement planning .

Physical state
Reported
Liquid at ambient temperature; predicted b.p. 304–305 °C. MMTA (CAS 34272-64-5) is solid (m.p. 207 °C).
Liquid form simplifies automated dispensing; requires 2–8 °C storage.
Predicted physicochemical values; verify lot-specific storage stability.
Physicochemical characterization Storage stability Process chemistry

Recommended Application Scenarios for Ethyl 2-(2-Mercaptothiazol-4-yl)acetate (228566-78-7) Based on Supporting Evidence


Synthesis of S-Functionalized Thiazole Libraries for Medicinal Chemistry Screening

Programs constructing thiazole-based compound libraries for antimicrobial, anticancer, or anti-inflammatory screening should select 228566-78-7 over 2-amino or 2-methyl analogs because the free thiol permits S-alkylation, S-arylation, or disulfide bond formation, generating structurally diverse chemotypes that the amino (NH₂) and methyl (CH₃) congeners cannot access . This is supported by the demonstrated chemoselectivity in Hantzsch-type cyclocondensation reactions .

Development of Metallo-β-Lactamase (MβL) Inhibitors as Antibiotic Adjuvants

For groups targeting MβL-mediated antibiotic resistance, the mercapto group in 228566-78-7 is structurally essential for Zn²⁺-active-site coordination. Related thiazolethioacetamides derived from this scaffold inhibit ImiS with IC₅₀ values of 0.17–0.70 μM, a pharmacophore requirement absent in non-thiol analogs . Procuring the mercapto-substituted building block is mandatory for lead optimization in this therapeutic area.

Ester Prodrug Design for Enhanced Bioavailability of Thiazoleacetic Acid Pharmacophores

When designing prodrugs requiring controlled esterase-mediated release of the active carboxylate, the ethyl ester form (228566-78-7) should be procured rather than the free acid (CAS 36365-79-4). The differential pharmacological profiles of ester vs. acid forms within the 2-mercaptothiazoleacetic acid class support the strategic value of the ester-protected building block for tuning pharmacokinetic properties .

Continuous-Flow and Automated Synthesis Platforms Favoring Liquid Building Blocks

Laboratories utilizing automated liquid handling or continuous-flow chemistry platforms may prefer 228566-78-7 over structurally related solid thiazole building blocks such as 2-mercapto-4-methyl-5-thiazoleacetic acid (MMTA, m.p. 207 °C), as the liquid physical state eliminates dissolution steps, reduces solvent use, and improves dispensing precision . Refrigerated storage logistics (2–8 °C) should be incorporated into procurement and inventory management .

Application
Selection Property
Validation Focus
S-functionalized thiazole library synthesis
Free thiol for S-alkylation/arylation
Chemoselectivity vs. 2-amino or 2-methyl analogs
Metallo-β-lactamase inhibitor research
Thiol–Zn²⁺ coordination capability
Enzyme inhibition in ImiS or related MβL assays
Prodrug design with controlled esterase activation
Ethyl ester protection of acetic acid
Hydrolysis kinetics vs. free acid under assay conditions
Automated liquid-handling or continuous-flow synthesis
Liquid physical state at ambient temperature
Dispensing precision and refrigerated storage stability
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